Cas no 1261492-65-2 (2-(Chloromethyl)naphthalene-3-acetonitrile)
2-(Chloromethyl)naphthalene-3-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(Chloromethyl)naphthalene-3-acetonitrile
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- Inchi: 1S/C13H10ClN/c14-9-13-8-11-4-2-1-3-10(11)7-12(13)5-6-15/h1-4,7-8H,5,9H2
- InChI Key: BYEIIDNRQJHGSF-UHFFFAOYSA-N
- SMILES: ClCC1C=C2C=CC=CC2=CC=1CC#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 255
- XLogP3: 3.2
- Topological Polar Surface Area: 23.8
2-(Chloromethyl)naphthalene-3-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219002065-500mg |
2-(Chloromethyl)naphthalene-3-acetonitrile |
1261492-65-2 | 98% | 500mg |
$1058.40 | 2023-09-03 | |
| Alichem | A219002065-1g |
2-(Chloromethyl)naphthalene-3-acetonitrile |
1261492-65-2 | 98% | 1g |
$1718.70 | 2023-09-03 |
2-(Chloromethyl)naphthalene-3-acetonitrile Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-(Chloromethyl)naphthalene-3-acetonitrile
2-(Chloromethyl)naphthalene-3-acetonitrile: A Comprehensive Overview
2-(Chloromethyl)naphthalene-3-acetonitrile (CAS No. 1261492-65-2) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its distinct chemical structure, exhibits a wide range of potential applications, from pharmaceutical development to advanced materials research. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 2-(Chloromethyl)naphthalene-3-acetonitrile.
Chemical Structure and Properties
2-(Chloromethyl)naphthalene-3-acetonitrile is a chlorinated naphthalene derivative with a molecular formula of C13H9ClN. The compound features a naphthalene ring system with a chloromethyl group and a cyano group attached to the 3-position of the naphthalene ring. The presence of these functional groups imparts unique chemical and physical properties to the molecule. The chloromethyl group is highly reactive and can undergo various substitution reactions, making it an excellent precursor for the synthesis of more complex molecules. The cyano group, on the other hand, is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the compound.
Synthesis Methods
The synthesis of 2-(Chloromethyl)naphthalene-3-acetonitrile has been extensively studied in the literature. One common method involves the reaction of 3-cyano-1-naphthylmethyl chloride with an appropriate nucleophile under controlled conditions. Another approach involves the selective chlorination of 3-cyano-1-naphthylmethanol followed by dehydroxylation to form the desired product. These synthetic routes are highly efficient and can be scaled up for industrial production. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound, such as using catalytic systems that minimize waste and energy consumption.
Biological Activities and Applications
2-(Chloromethyl)naphthalene-3-acetonitrile has shown promising biological activities in various preclinical studies. One notable application is in the field of anticancer drug development. Research has demonstrated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to induce apoptosis in cancer cells through the modulation of mitochondrial function and the activation of caspase cascades.
In addition to its anticancer properties, 2-(Chloromethyl)naphthalene-3-acetonitrile has also been explored for its potential as an antimicrobial agent. Studies have indicated that it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it a valuable candidate for developing new antibiotics to combat multidrug-resistant bacterial infections.
Recent Research Advancements
The scientific community continues to uncover new insights into the potential applications of 2-(Chloromethyl)naphthalene-3-acetonitrile. Recent research has focused on optimizing its pharmacological properties through structural modifications and conjugation with other bioactive molecules. For instance, conjugating this compound with targeting ligands or nanoparticles can enhance its delivery to specific tissues or cells, thereby improving its therapeutic efficacy while reducing side effects.
In another study, researchers have investigated the use of 2-(Chloromethyl)naphthalene-3-acetonitrile as a photodynamic therapy (PDT) sensitizer. PDT is a non-invasive cancer treatment that involves the use of light-sensitive compounds to generate reactive oxygen species (ROS) upon light activation. The unique electronic properties of 2-(Chloromethyl)naphthalene-3-acetonitrile make it an excellent candidate for PDT applications, as it can efficiently generate ROS upon exposure to specific wavelengths of light.
Safety Considerations and Future Prospects
Safety is a critical consideration in the development and application of any chemical compound. While 2-(Chloromethyl)naphthalene-3-acetonitrile shows promising biological activities, it is essential to conduct thorough toxicological evaluations to ensure its safe use in various applications. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, but further research is needed to fully understand its long-term effects.
The future prospects for 2-(Chloromethyl)naphthalene-3-acetonitrile are bright. Ongoing research aims to explore its potential in novel therapeutic areas and develop more effective formulations for clinical use. Additionally, advances in synthetic chemistry and materials science may lead to new applications for this versatile compound in fields such as optoelectronics and catalysis.
In conclusion, 2-(Chloromethyl)naphthalene-3-acetonitrile (CAS No. 1261492-65-2) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and beyond. Its unique chemical structure and biological activities make it an exciting area of research for scientists and researchers worldwide.
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